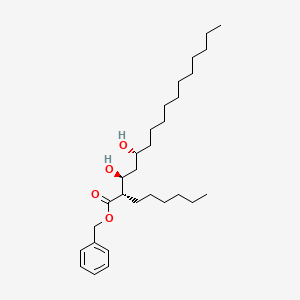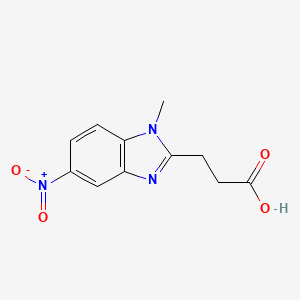![molecular formula C14H8N2O4 B11825021 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound belonging to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their excellent thermal stability, high fluorescence quantum yields, and strong absorption in the visible region. They have gained significant attention in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the condensation of furan-2-carboxylic acid with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of Lawesson’s reagent for thionation, which converts diketopyrrolopyrrole-based conjugated polymers into their corresponding dithioketopyrrolopyrrole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include substituted pyrroles, quinonoid derivatives, and hydroquinone derivatives .
科学的研究の応用
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as OPVs, OFETs, and OLEDs due to its excellent electronic properties
作用機序
The mechanism of action of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:
類似化合物との比較
Dithioketopyrrolopyrrole (DTPP): Similar in structure but contains sulfur atoms instead of oxygen.
Diketopyrrolopyrrole (DPP): Lacks the furan rings and has different electronic properties.
Thieno[3,2-b]thiophene-conjugated polymers: Similar electronic properties but different structural framework
Uniqueness: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its combination of furan rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
特性
分子式 |
C14H8N2O4 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
1,4-bis(furan-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H |
InChIキー |
IJIRODYRIBCKOV-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
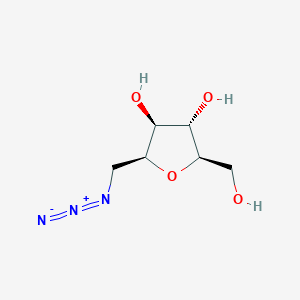
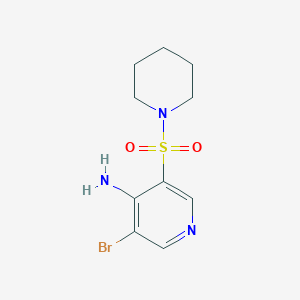



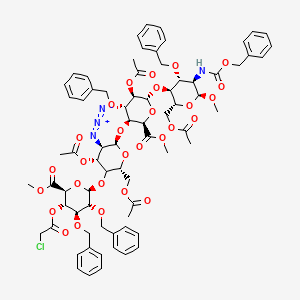
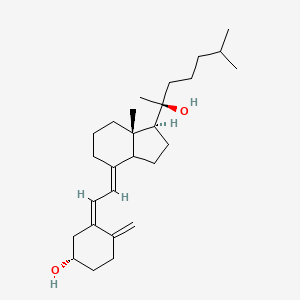
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
